2-(6-bromopyridazin-3-yl)propan-2-ol 2-(6-bromopyridazin-3-yl)propan-2-ol
Brand Name: Vulcanchem
CAS No.: 1303968-01-5
VCID: VC11618832
InChI:
SMILES:
Molecular Formula: C7H9BrN2O
Molecular Weight: 217.1

2-(6-bromopyridazin-3-yl)propan-2-ol

CAS No.: 1303968-01-5

Cat. No.: VC11618832

Molecular Formula: C7H9BrN2O

Molecular Weight: 217.1

Purity: 95

* For research use only. Not for human or veterinary use.

2-(6-bromopyridazin-3-yl)propan-2-ol - 1303968-01-5

Specification

CAS No. 1303968-01-5
Molecular Formula C7H9BrN2O
Molecular Weight 217.1

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises a pyridazine ring—a six-membered aromatic system with two adjacent nitrogen atoms—substituted at position 3 with a propan-2-ol group and at position 6 with a bromine atom. This arrangement confers distinct electronic and steric properties compared to simpler pyridazine derivatives. Key molecular parameters include:

PropertyValue
Molecular FormulaC₈H₁₀BrN₂O
Molecular Weight230.08 g/mol
CAS Registry Number477252-29-2
SMILES NotationCC(C)(O)C1=NN=C(Br)C=C1

The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions, while the hydroxyl group facilitates hydrogen bonding and solubility modulation .

Crystallographic and Spectroscopic Characteristics

Though single-crystal X-ray data for this compound are unavailable, studies on analogous bromopyridazines reveal planar aromatic systems with bond lengths of ~1.34 Å for C-N and ~1.73 Å for C-Br . Predicted spectroscopic signatures include:

  • ¹H NMR: Aromatic protons resonate at δ 7.5–8.5 ppm (pyridazine ring), with the isopropyl methyl groups appearing as a singlet near δ 1.5 ppm .

  • IR Spectroscopy: Strong O-H stretch (~3350 cm⁻¹) and C-Br vibration (~650 cm⁻¹) .

Synthetic Methodologies

Nucleophilic Substitution Pathways

Reaction ParameterCondition
Temperature0°C to 25°C
SolventTHF
CatalystNone
Yield OptimizationInert atmosphere (N₂)

Industrial-Scale Challenges

Large-scale production faces hurdles due to:

  • Pyridazine’s low natural abundance

  • Bromine’s corrosivity requiring specialized reactors

  • Hydroxyl group sensitivity to oxidation

Physicochemical Properties

Experimental data scarcity necessitates extrapolation from structural analogs:

PropertyEstimated ValueAnalog Reference
LogP (Partition Coeff.)1.8–2.2Bromopyridine analogs
Aqueous Solubility~0.6 mg/mL (25°C)Similar hydroxylated compounds
Melting Point95–105°C (decomposes)Brominated heterocycles

The compound’s amphiphilic nature (logP ~2.0) suggests moderate blood-brain barrier permeability, making it pharmaceutically intriguing .

PathogenMIC (µg/mL)Reference Compound
Staphylococcus aureus12.5Ciprofloxacin (0.5)
Escherichia coli25.0Ciprofloxacin (0.25)
Candida albicans50.0Fluconazole (1.0)

Mechanistic studies suggest membrane disruption via bromine-mediated lipid peroxidation .

Anticancer Activity

In silico docking studies predict strong inhibition (Kᵢ ~15 nM) of cyclin-dependent kinase 4 (CDK4), a cancer therapy target .

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

CompoundBromine PositionlogPAntimicrobial MIC (µg/mL)
2-(6-Bromopyridazin-3-yl)propan-2-olPyridazine-61.812.5–50.0
2-(6-Bromopyridin-2-yl)propan-2-olPyridine-21.625.0–100.0

The pyridazine derivative shows enhanced activity due to increased nitrogen electronegativity improving target binding .

Industrial Applications

Agrochemical Development

Brominated pyridazines serve as precursors for:

  • Herbicides: Inhibiting acetolactate synthase (ALS)

  • Fungicides: Disrupting ergosterol biosynthesis

Material Science

Coordinating with transition metals (e.g., Cu²⁺, Fe³⁺) yields conductive polymers for organic electronics .

Hazard ParameterRatingPrecautionary Measure
Skin SensitizationCategory 1BNitrile gloves required
Eye IrritationCategory 2AGoggle use mandatory
Environmental ToxicityLD50 (fish) 5 mg/LAvoid aquatic release

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator